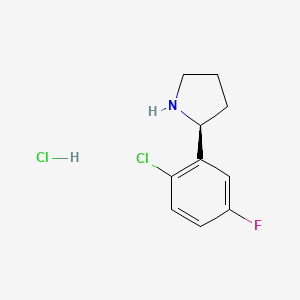![molecular formula C10H13N5O5 B7948662 2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione](/img/structure/B7948662.png)
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione
Vue d'ensemble
Description
The compound with the identifier “2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione” is known as 8-Hydroxy-2’-deoxyguanosine. It is an oxidized derivative of deoxyguanosine and serves as a biomarker for oxidative stress and carcinogenesis. This compound is a predominant form of free radical-induced oxidative lesions in nuclear and mitochondrial DNA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2’-deoxyguanosine involves the oxidation of deoxyguanosine. This can be achieved using various oxidizing agents under controlled conditions to ensure the selective oxidation of the guanine base without affecting the sugar moiety .
Industrial Production Methods
Industrial production of 8-Hydroxy-2’-deoxyguanosine typically involves large-scale oxidation processes using high-purity deoxyguanosine as the starting material. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-2’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex oxidative lesions.
Reduction: Reduction reactions can revert the compound back to deoxyguanosine.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 8-Hydroxy-2’-deoxyguanosine, each with distinct chemical properties and potential biological activities .
Applications De Recherche Scientifique
8-Hydroxy-2’-deoxyguanosine is widely used in scientific research due to its role as a biomarker for oxidative stress and DNA damage. Its applications include:
Chemistry: Used to study the mechanisms of oxidative DNA damage and repair.
Biology: Serves as a marker for oxidative stress in various biological systems.
Medicine: Used in clinical studies to assess the extent of oxidative DNA damage in patients with various diseases, including cancer.
Mécanisme D'action
The mechanism by which 8-Hydroxy-2’-deoxyguanosine exerts its effects involves the incorporation of the oxidized base into DNA, leading to mutations and genomic instability. The molecular targets include DNA polymerases and repair enzymes, which recognize and attempt to repair the oxidative lesions. The pathways involved include the base excision repair pathway, which is responsible for the removal and repair of oxidized bases in DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Oxo-2’-deoxyguanosine: Another oxidized derivative of deoxyguanosine, commonly used as a biomarker for oxidative stress.
8-Hydroxyguanosine: An oxidized form of guanosine, used in similar applications as 8-Hydroxy-2’-deoxyguanosine.
8-Oxo-7,8-dihydroguanine: A related compound that also serves as a marker for oxidative DNA damage.
Uniqueness
8-Hydroxy-2’-deoxyguanosine is unique due to its specific incorporation into DNA and its role in inducing mutations. Its presence in both nuclear and mitochondrial DNA makes it a versatile biomarker for studying oxidative stress across different cellular compartments .
Propriétés
IUPAC Name |
2-amino-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,7-dihydropurine-6,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5/c11-9-13-7-6(8(18)14-9)12-10(19)15(7)5-1-3(17)4(2-16)20-5/h3-5,16-17H,1-2H2,(H,12,19)(H3,11,13,14,18)/t3-,4+,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAJQHYUCKICQH-VPENINKCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C3=C(C(=O)N=C(N3)N)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C3=C(C(=O)N=C(N3)N)NC2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![sodium;6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylate](/img/structure/B7948643.png)

![2-amino-9-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7948658.png)
